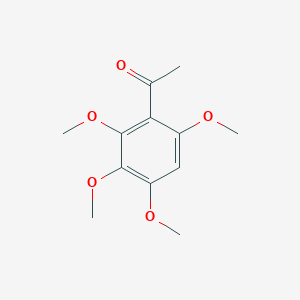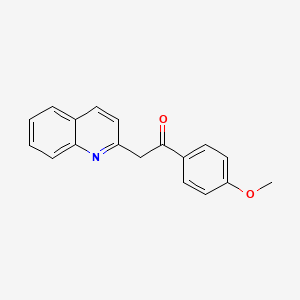
2-クロロ-3,4-ジメチルフェノール
説明
2-Chloro-3,4-dimethylphenol, also known as chlorodimethylphenol, is a phenolic compound that has a wide range of applications in the fields of science, technology, and medicine. It is a colorless, odorless liquid that has a melting point of -10°C and a boiling point of 155°C. It is soluble in water and has a low vapor pressure. Chlorodimethylphenol is used in various processes including the synthesis of pharmaceuticals, the manufacture of organic chemicals, and the production of pesticides. It is also used in the production of epoxy resins, rubber, and other polymers.
科学的研究の応用
水質分析
2-クロロ-3,4-ジメチルフェノールは、試薬または副生成物として、多くの工業的および化学的プロセスに関与するフェノール系化合物の一種です . これらの化合物は至る所に存在し、広く使用されているため、フェノールによる汚染の可能性は非常に高くなります . そのため、環境および人間の健康に対する深刻な脅威となる可能性があるため、これらの化合物が水中に存在するかどうかを監視することが不可欠です .
環境モニタリング
米国環境保護庁(EPA)の方法528は、水中のフェノールのGC-MS分析に関するガイドラインを提供しています . この方法には、サンプルとデータの収集、調製、分析に必要なすべてのステップが含まれています . この方法では、分析物の抽出と精製にSPEカートリッジを使用することが規定されています .
工業プロセスモニタリング
2-クロロ-3,4-ジメチルフェノールを含むフェノール系化合物は、試薬または副生成物として、多くの工業的および化学的プロセスに関与しています . したがって、工業廃棄物中のこれらの化合物の存在を監視することで、汚染を抑制し、工業プロセスの安全性を確保することができます .
飲料水分析
米国環境保護庁(EPA)の方法528は、飲料水および未処理の原水中の特定のフェノールおよび塩素化フェノールを定量するために使用される分析用GC/MS法です . この方法は、サーモフィッシャーサイエンティフィックのTRACE GCとサーモフィッシャーサイエンティフィックのイオントラップ質量分析計を組み合わせて、スプリットレス注入モードで行われました .
殺菌作用
2-クロロ-3,4-ジメチルフェノールは、ほとんどのグラム陽性菌に対して殺菌効果がありますが、ブドウ球菌やグラム陰性菌に対しては効果が低く、しばしばシュードモナス属に対しては不活性です . この特性は、抗菌剤の開発に利用できます .
廃水分析
廃水中の2-クロロ-3,4-ジメチルフェノールを含むフェノール類および塩素化フェノール類の分析は、環境保護にとって不可欠です . EPAの方法604と8041は、質量分析法ではなくFID検出とECD検出を使用して、同じ化合物を分析します .
作用機序
Target of Action
2-Chloro-3,4-dimethylphenol, also known as Chloroxylenol, is a chlorine substituted phenol . It primarily targets bacteria, where it disrupts the cell wall due to its phenolic nature . This compound is most effective against Gram-positive bacteria .
Mode of Action
The mode of action of 2-Chloro-3,4-dimethylphenol involves interaction with the bacterial cell wall. The phenolic nature of the compound allows it to disrupt the cell wall, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-3,4-dimethylphenol are primarily related to the degradation of aromatic compounds. For instance, Pseudomonas sp. strain CF600 grows efficiently on phenol, cresols, and 3,4-dimethylphenol via a plasmid-encoded multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway .
Pharmacokinetics
The compound’s molecular weight of 15661 suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The primary result of the action of 2-Chloro-3,4-dimethylphenol is the inhibition of bacterial growth and proliferation. By disrupting the bacterial cell wall, the compound prevents the bacteria from carrying out essential functions, leading to their death .
Action Environment
The action, efficacy, and stability of 2-Chloro-3,4-dimethylphenol can be influenced by various environmental factors. For instance, elevated CO2 and temperature conditions can lead to the production of more refractory material through enhanced organic matter degradation . This suggests that changes in environmental conditions can impact the effectiveness of the compound.
特性
IUPAC Name |
2-chloro-3,4-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-4-7(10)8(9)6(5)2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAXBLCSZPWRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289522 | |
| Record name | 2-Chloro-3,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10283-15-5 | |
| Record name | 2-Chloro-3,4-dimethylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-3,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3,4-dimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)



![3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1347232.png)







